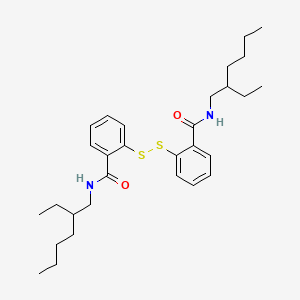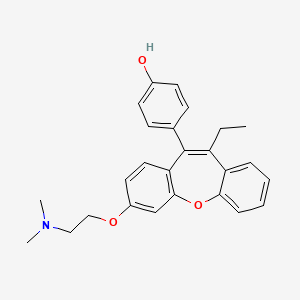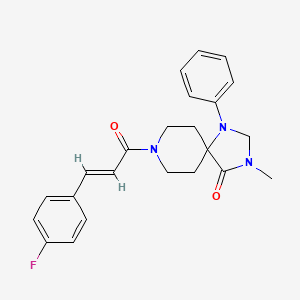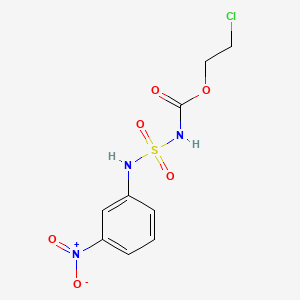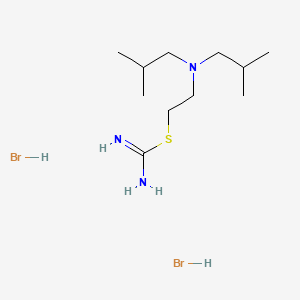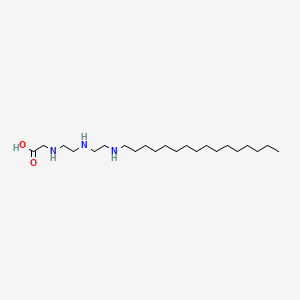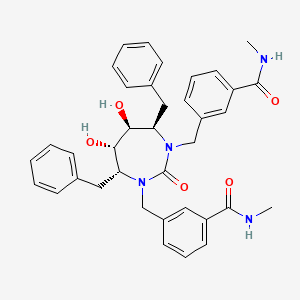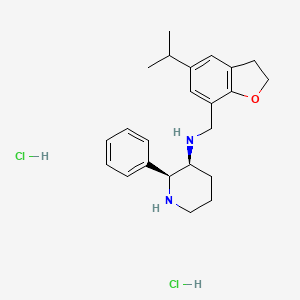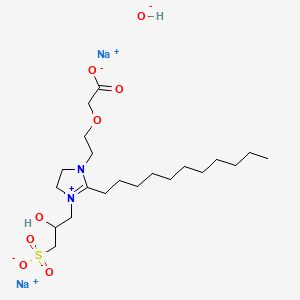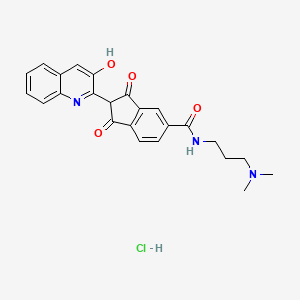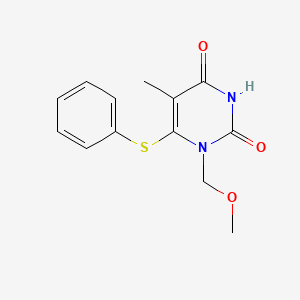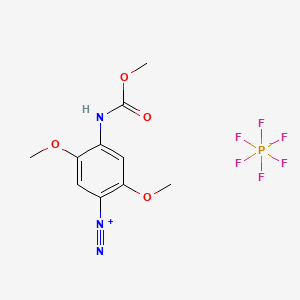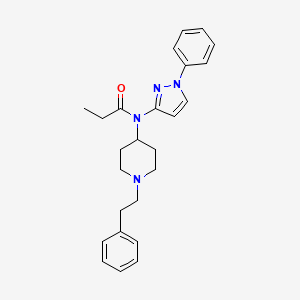
Upidosin mesylate monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Upidosin mesylate monohydrate is a chemical compound with the molecular formula C31H33N3O4CH4O3SH2O It is known for its complex structure, which includes a benzopyran core, a piperazine ring, and a methanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of upidosin mesylate monohydrate typically involves multiple steps, starting with the formation of the benzopyran core. This is followed by the introduction of the piperazine ring and the methanesulfonate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful handling of reagents and solvents, as well as the implementation of purification techniques such as crystallization and chromatography to achieve the final product.
化学反応の分析
Types of Reactions
Upidosin mesylate monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
科学的研究の応用
Upidosin mesylate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism by which upidosin mesylate monohydrate exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. The exact pathways can vary depending on the biological context and the specific application being studied.
類似化合物との比較
Similar Compounds
Benzopyran derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Molecules that share the piperazine ring but differ in other functional groups.
Methanesulfonate salts: Compounds that include the methanesulfonate group but have different core structures.
Uniqueness
Upidosin mesylate monohydrate is unique due to its specific combination of a benzopyran core, a piperazine ring, and a methanesulfonate group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
171894-73-8 |
|---|---|
分子式 |
C32H39N3O8S |
分子量 |
625.7 g/mol |
IUPAC名 |
methanesulfonic acid;N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide;hydrate |
InChI |
InChI=1S/C31H33N3O4.CH4O3S.H2O/c1-22-28(35)24-12-8-13-25(30(24)38-29(22)23-10-4-3-5-11-23)31(36)32-16-9-17-33-18-20-34(21-19-33)26-14-6-7-15-27(26)37-2;1-5(2,3)4;/h3-8,10-15H,9,16-21H2,1-2H3,(H,32,36);1H3,(H,2,3,4);1H2 |
InChIキー |
PNDLRDPXNLMKBL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5.CS(=O)(=O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


